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Abstract

Bitertanol is a broad-spectrum conazole fungicide effective against a range of fungal diseases
in crops. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial
component of fungal cell membranes. This technical guide provides a comprehensive overview
of the current regulatory status of bitertanol, its toxicological profile, and established safety
guidelines. The information is presented to support research and development activities related
to this compound. All quantitative data are summarized in structured tables for ease of
reference, and key pathways and workflows are visualized using diagrams.

Regulatory Status

The regulatory status of bitertanol varies significantly across different jurisdictions, reflecting
diverse national and regional risk assessments.

o European Union: Bitertanol is not approved for use as a plant protection product in the
European Union.[1] This decision was based on concerns regarding the toxicological
relevance of certain impurities.[1] Consequently, Member States were required to withdraw
authorizations for plant protection products containing bitertanol. While Codex Alimentarius
Maximum Residue Limits (MRLS) were in place, the European Food Safety Authority (EFSA)
could not fully assess them due to the lack of toxicological data on the impurities and
therefore could not recommend their inclusion in European legislation.[1][2]
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» United States: There are no registered uses for bitertanol in the United States.[3] However,
an import tolerance has been established for residues of bitertanol in or on bananas at 0.5
parts per million (ppm).[3][4] This tolerance allows for the importation of bananas treated with
bitertanol in other countries. The U.S. Environmental Protection Agency (EPA) has
concluded that the dietary exposure and risk from this specific use are not of concern.[3][5]

e Codex Alimentarius: The Codex Alimentarius Commission, which sets international food
standards, has established MRLs for bitertanol in various commodities. For example, the
MRL for bananas is 0.5 mg/kg.[3][6]

Safety Guidelines and Toxicological Endpoints

Safety guidelines for bitertanol have been established by international bodies such as the
Joint FAO/WHO Meeting on Pesticide Residues (JMPR). These are based on comprehensive
toxicological evaluations.

Parameter Value Issuing Body/Year Basis

Based on a No-
Observed-Adverse-
Effect Level (NOAEL)
Acceptable Daily of 1 mg/kg bw/day
0-0.01 mg/kg bw/day JMPR/1998[7][8]
Intake (ADI) from a one-year study
in dogs, with a 100-
fold safety factor

applied.[7]

The JMPR concluded
that an ARfD was
Acute Reference unnecessary as
Unnecessary JMPR/1998]8] ) ) )
Dose (ARfD) bitertanol is unlikely to
present an acute

hazard in normal use.

Maximum Residue Limits (MRLS)
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MRLs for bitertanol have been set by various regulatory bodies to protect consumers. The
following table provides a selection of these limits.

Codex MRL (mg/kg) EU MRL (mg/kg)[9] US Tolerance (ppm)

Commodity
[6] [10] [4]
Banana 0.5 0.01 0.5
Apple - 0.01
Cherry - 0.01
Peach - 0.01
Plum - 0.01
Peanut - 0.01
Cereals - 0.01

Indicates the Limit of
Quantification (LOQ)
as the substance is

not approved.

Toxicological Profile

Bitertanol has been evaluated in a range of toxicological studies to determine its potential
hazards to mammals.

Acute Toxicity

Bitertanol exhibits low acute toxicity via the oral, dermal, and inhalation routes in various
animal species.[7]
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Study Species Route LD50/LC50

Acute Oral LD50 Rat Oral >4000 mg/kg bwl[7]
Acute Dermal LD50 Rat Dermal >5000 mg/kg bw
Acute Inhalation LC50 Rat Inhalation >0.225 mg/L (4h)

Short-Term and Long-Term Toxicity & Carcinogenicity

Repeated-dose toxicity studies have identified the liver as a target organ in rodents and dogs.

Study Species Duration

Key Findings NOAEL

Oral Toxicity Rat 3 months

Increased liver

weight, elevated 12 mg/kg
cholesterol bw/day[7]
levels.[7]

Oral Toxicity Rat 2 years

Retarded growth

at high doses.
1 mg/kg

[11] No evidence
bw/day[11]

of

carcinogenicity.

Oral Toxicity Dog 2 years

Formation of

cataracts,

conjunctivitis, 1 mg/kg
and mild bw/day[7]
hepatotoxicity.

[11]

Carcinogenicity Mouse 2 years

Increased liver

weights and

eosinophilic foci

in the liver at 25 mg/kg
high doses. No bw/day[7]
evidence of

carcinogenicity.

[7]
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Reproductive and Developmental Toxicity

Developmental toxicity studies in rats and rabbits have shown effects at maternally toxic doses.

NOAEL

Study Species Key Findings
(Developmental)

Reduced fetal weight

Developmental and skeletal variations
o Rat ) 10 mg/kg bw/day[7]
Toxicity at maternally toxic
doses.[7]

Post-implantation loss
Developmental ) )
o Rabbit at high, maternally 10 mg/kg bw/day
Toxicity )
toxic doses.

Neurotoxicity

Studies on the effects of bitertanol on the nervous system have been conducted. One study in
rats indicated that bitertanol can increase operant responding but, unlike the related fungicide
triadimefon, it did not increase motor activity.[4]

Experimental Protocols

The toxicological studies on bitertanol have generally been conducted in accordance with
internationally recognized guidelines, such as those from the Organisation for Economic Co-
operation and Development (OECD). The following provides an overview of the methodologies
for key experiments.

Repeated Dose 90-Day Oral Toxicity Study in Rodents
(based on OECD Guideline 408)

» Objective: To evaluate the sub-chronic oral toxicity of bitertanol.
o Test System: Wistar rats, typically 15-20 males and 15-20 females per group.[7]

o Administration: Bitertanol is administered in the diet at various concentrations (e.g., 0, 30,
100, or 300 ppm).[7]
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e Duration: 90 days.

e Observations:

[¢]

Daily clinical observations for signs of toxicity.

[¢]

Weekly measurements of body weight and food consumption.

[e]

Hematological and clinical chemistry parameters are analyzed at termination.

o

Gross necropsy and histopathological examination of major organs and tissues.

o Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).

Prenatal Developmental Toxicity Study (based on OECD
Guideline 414)

o Objective: To assess the potential of bitertanol to cause adverse effects on embryonic and
fetal development.

o Test System: Pregnant rats (e.g., Sprague-Dawley or Long-Evans strains) and rabbits (e.g.,
Himalayan or Chinchilla).[7]

» Administration: Daily oral gavage of bitertanol at several dose levels (e.g., 0, 10, 30, 100
mg/kg bw/day) during the period of organogenesis (gestation days 6-15 for rats, 6-18 for
rabbits).[7]

e Observations (Maternal):

o Clinical signs of toxicity, body weight, and food consumption are monitored throughout
gestation.

o Gross examination of maternal organs at termination.
¢ Observations (Fetal):

o Uterine contents are examined for the number of corpora lutea, implantations, resorptions,
and live/dead fetuses.
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o Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

o Endpoint: Determination of the NOAEL for both maternal and developmental toxicity.

Mechanism of Action and Signaling Pathways
Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of bitertanol, like other conazole fungicides, is the inhibition
of ergosterol biosynthesis in fungi.[11] Ergosterol is an essential component of fungal cell
membranes, analogous to cholesterol in mammalian cells. Bitertanol specifically inhibits the
enzyme sterol 14a-demethylase, a cytochrome P450 enzyme. This enzyme is critical for the
conversion of lanosterol to ergosterol. Inhibition of this step leads to the accumulation of toxic
sterol precursors and a depletion of ergosterol, which disrupts the structure and function of the
fungal cell membrane, ultimately inhibiting fungal growth.

Caption: Inhibition of the ergosterol biosynthesis pathway by bitertanol.

Mitogen-Activated Protein Kinase (MAPK) Signaling
Pathway

While some fungicides are known to exert their effects through the modulation of signaling
pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in
fungal development and stress responses, there is currently no direct scientific evidence in the
public domain to suggest that bitertanol specifically interacts with or modulates the MAPK
signaling pathway in fungi. Further research would be required to investigate any potential
secondary mechanisms of action involving this or other signaling cascades.

Conclusion

Bitertanol is an effective fungicide whose use is restricted in several major jurisdictions due to
toxicological concerns, primarily related to impurities. Its safety profile is well-characterized
through extensive toxicological studies, which have established an ADI of 0-0.01 mg/kg bw/day.
The primary mechanism of action is the inhibition of ergosterol biosynthesis, a target specific to
fungi. While an import tolerance allows for its presence in certain foods in the US, its broader
use is limited by regulatory decisions in regions like the EU. This technical guide provides a
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consolidated resource for professionals engaged in the research and development of

fungicides and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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